molecular formula C16H15N3OS B1302033 4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 306936-82-3

4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1302033
M. Wt: 297.4 g/mol
InChI Key: VSTBONUOIOMHSE-UHFFFAOYSA-N
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Description

The compound "4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. The 1,2,4-triazole nucleus is a common scaffold in medicinal chemistry, often associated with antifungal, antibacterial, and antitumor properties. The specific compound is not directly mentioned in the provided papers, but its structural relatives are extensively studied for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions and subsequent functionalization. For instance, the synthesis of a basic 1,2,4-triazole nucleus can be achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, as described in the synthesis of a related compound . The Schiff base formation, which is a common method for introducing substituents to the triazole ring, is also mentioned . Multi-step reactions are often employed to achieve the desired substitution patterns on the triazole core .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by various spectroscopic and crystallographic techniques. X-ray diffraction (XRD) is used to determine the solid-state structure, while nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) provide information on the molecular structure in solution . The presence of substituents on the triazole ring can lead to tautomerism, as seen in the thiol/thione tautomerism, which can be theoretically monitored using density functional theory (DFT) .

Chemical Reactions Analysis

1,2,4-Triazole derivatives undergo various chemical reactions, including Mannich reactions, which introduce new substituents to the molecule . The reactivity of the triazole ring allows for the formation of different types of derivatives, such as triazolo-, oxadiazolo-, and triazinotriazoles, by reacting with different reagents . The presence of a thiol group in the compound can lead to further derivatization, such as the formation of sulfides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, melting point, and stability . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using computational methods and are important for understanding the compound's reactivity . The molecular electrostatic potential (MEP) provides insight into the regions of the molecule that are likely to participate in chemical reactions .

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. If it has desirable properties (such as biological activity), it could be further studied and potentially developed into useful products .

properties

IUPAC Name

3-methyl-4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-12-17-18-16(21)19(12)14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTBONUOIOMHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370754
Record name 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

306936-82-3
Record name 2,4-Dihydro-5-methyl-4-[4-(phenylmethoxy)phenyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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